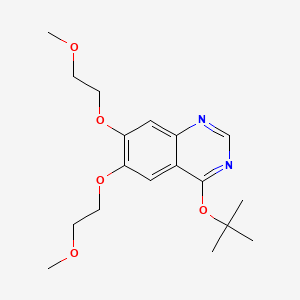![molecular formula C34H40N2NiP2+2 B13437301 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel](/img/structure/B13437301.png)
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel is a complex organometallic compound that features a nickel center coordinated to a unique ligand system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel typically involves the coordination of nickel to a pre-formed ligand. The ligand can be synthesized through a multi-step process involving the reaction of diphenylphosphine with a suitable alkyl halide, followed by the introduction of the imino and butan-2-ylideneamino groups. The final step involves the coordination of the ligand to a nickel precursor under inert conditions, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to handle the complex multi-step synthesis.
化学反応の分析
Types of Reactions
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized, leading to changes in the coordination environment and potentially the reactivity of the compound.
Reduction: Reduction reactions can also occur, often involving the nickel center or the ligand system.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or molecular oxygen, reducing agents such as sodium borohydride or lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of nickel(II) or nickel(III) complexes, while reduction could yield nickel(0) species. Substitution reactions can produce a wide range of nickel complexes with different ligand environments.
科学的研究の応用
3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Biology: The compound’s potential bioactivity is being explored, particularly in the context of enzyme mimetics and metallodrug development.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where metal-based drugs have shown promise.
Industry: It is investigated for its use in materials science, particularly in the development of new materials with unique electronic or magnetic properties.
作用機序
The mechanism by which 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel exerts its effects involves the coordination of the nickel center to various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved depend on the specific application, but often involve the activation of small molecules or the stabilization of reactive intermediates.
類似化合物との比較
Similar Compounds
Similar compounds include other nickel complexes with phosphine ligands, such as:
- Bis(diphenylphosphino)nickel(II) chloride
- Nickel(II) acetylacetonate
- Nickel(II) bis(1,5-cyclooctadiene)
Uniqueness
What sets 3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel apart is its unique ligand system, which provides a distinct electronic environment around the nickel center. This can lead to unique reactivity and selectivity in catalytic processes, making it a valuable compound for research and industrial applications.
特性
分子式 |
C34H40N2NiP2+2 |
|---|---|
分子量 |
597.3 g/mol |
IUPAC名 |
3-[3-(3-diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel |
InChI |
InChI=1S/C34H38N2P2.Ni/c1-29(35-25-15-27-37(31-17-7-3-8-18-31)32-19-9-4-10-20-32)30(2)36-26-16-28-38(33-21-11-5-12-22-33)34-23-13-6-14-24-34;/h3-14,17-24H,15-16,25-28H2,1-2H3;/p+2 |
InChIキー |
ILRLBVPENGSFTO-UHFFFAOYSA-P |
正規SMILES |
CC(=NCCC[PH+](C1=CC=CC=C1)C2=CC=CC=C2)C(=NCCC[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



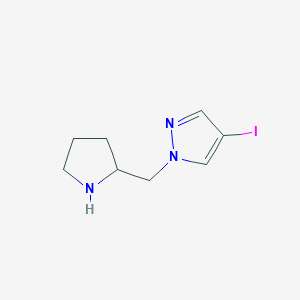

![(2S,3S,4S,5R,6S)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13437246.png)
![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)

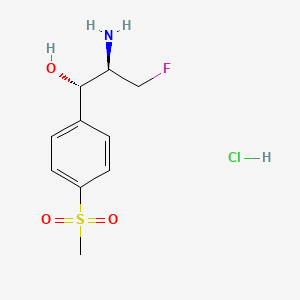

![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
![(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B13437267.png)
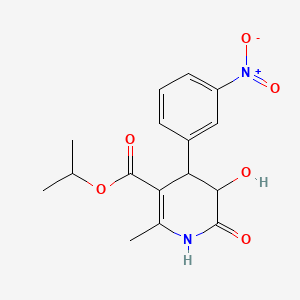
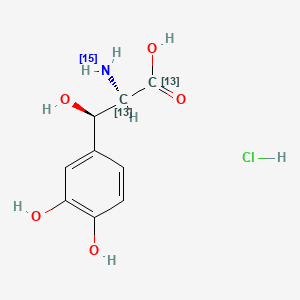
![5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/structure/B13437283.png)
